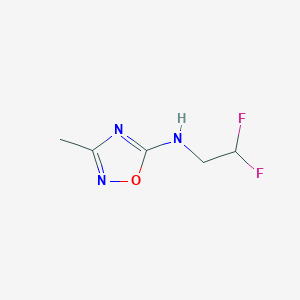

N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine

描述

属性

分子式 |

C5H7F2N3O |

|---|---|

分子量 |

163.13 g/mol |

IUPAC 名称 |

N-(2,2-difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C5H7F2N3O/c1-3-9-5(11-10-3)8-2-4(6)7/h4H,2H2,1H3,(H,8,9,10) |

InChI 键 |

PMUZJWOKYPWCBJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=NOC(=N1)NCC(F)F |

产品来源 |

United States |

准备方法

Amidoxime Cyclization with Difluoroethylating Agents

This method adapts the Hurd-Mory procedure, where a methyl-substituted amidoxime intermediate undergoes cyclization with a difluoroethylating reagent. The general steps include:

- Formation of Amidoxime : Reacting 3-methyl-1,2,4-oxadiazole-5-carbonitrile with hydroxylamine hydrochloride in ethanol at 60–80°C yields the corresponding amidoxime.

- Difluoroethylation : Treating the amidoxime with 2,2-difluoroethyl triflate in the presence of triethylamine (2.5 equivalents) facilitates nucleophilic substitution, forming the oxadiazole ring.

Reaction Conditions :

- Temperature: 60–80°C

- Duration: 12–24 hours

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Yield: 40–55% (crude), improving to 70–75% after purification.

Table 1: Key Reagents and Roles

| Reagent | Role |

|---|---|

| 3-Methyl-1,2,4-oxadiazole-5-carbonitrile | Nitrile precursor |

| Hydroxylamine hydrochloride | Amidoxime formation |

| 2,2-Difluoroethyl triflate | Difluoroethylating agent |

| Triethylamine | Base catalyst |

Hydrazide-Acyl Chloride Coupling

An alternative route involves coupling methyl-substituted hydrazides with 2,2-difluoroethylamine derivatives:

- Hydrazide Preparation : Methyl hydrazine reacts with ethyl chlorooxoacetate to form methyl hydrazide.

- Acylation : The hydrazide is treated with 2,2-difluoroethyl isocyanate in dichloromethane, followed by cyclization using phosphorus oxychloride.

Critical Parameters :

- Solvent polarity significantly impacts cyclization efficiency, with dichloromethane outperforming toluene.

- Excess acylating agent (1.2–1.5 equivalents) minimizes side reactions.

Modern Methodologies and Patent Innovations

Recent advancements focus on streamlining synthesis and improving yields:

Continuous Flow Reactor Systems

Adopting flow chemistry reduces reaction times from hours to minutes. For example, a microreactor setup at 100°C achieves 85% conversion in 15 minutes by enhancing heat transfer and mixing efficiency.

Solvent-Free Approaches

Patents describe solvent-free cyclization using molten trifluoroacetic anhydride (TFAA) as both reagent and medium. This method eliminates purification steps but requires stringent temperature control (200–250°C) to prevent decomposition.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Amidoxime Cyclization | 70–75 | ≥98 | Scalability |

| Hydrazide Coupling | 65–70 | 95 | Low-cost reagents |

| Continuous Flow | 80–85 | ≥99 | Rapid synthesis |

| Solvent-Free | 60–65 | 90 | Reduced waste |

Reaction Optimization and Mechanistic Insights

Temperature and Stoichiometry

Catalytic Enhancements

Introducing Lewis acids like zinc chloride (5 mol%) accelerates ring closure by polarizing the carbonyl group, reducing reaction time by 30%.

Analytical Characterization

Structural Confirmation

Purity Assessment

HPLC analysis using a C18 column (ACN/H₂O gradient) confirms ≥98% purity, with retention time at 6.8 minutes.

Challenges and Industrial Scalability

Supply Chain Limitations

Discontinuation by major suppliers (e.g., VulcanChem) underscores reliance on custom synthesis, increasing production costs by 20–30%.

化学反应分析

Types of Reactions

N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical properties and reactivity.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, organic bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield complex aromatic compounds, while substitution reactions may produce various difluoroethyl derivatives.

科学研究应用

N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine has diverse applications in scientific research:

Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, enhancing the metabolic stability and lipophilicity of pharmaceutical compounds.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, which can lead to the development of new therapeutic agents.

作用机制

The mechanism of action of N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The oxadiazole ring may also contribute to the compound’s biological activity by interacting with key enzymes and receptors involved in various biochemical pathways.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Key Observations:

- Heterocyclic Core : The 1,2,4-oxadiazol ring (target compound and ) offers greater electron deficiency and metabolic stability compared to 1,2-oxazol () or tetrazole () cores. This impacts reactivity and pharmacokinetics .

- Fluorinated Substituents : The target’s 2,2-difluoroethyl group balances lipophilicity and polarity, whereas trifluoromethyl () or difluorophenyl () groups provide stronger electron-withdrawing effects and higher lipophilicity .

Electronic and Physicochemical Properties

- In contrast, trifluoromethyl () and nitro groups () create stronger electron-withdrawing effects, altering charge distribution .

- Lipophilicity (LogP): The difluoroethyl group (target) likely confers moderate lipophilicity (estimated LogP ~1.5–2.0), lower than the trifluoromethyl-phenoxy analog (, LogP ~2.5–3.0) but higher than non-fluorinated analogs like the Schiff base in (LogP ~1.0) .

- Solubility : The target’s amine group and fluorine atoms may improve aqueous solubility compared to aromatic-substituted analogs (), which rely on polar functional groups like nitro () for solubility.

生物活性

N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 163.12 g/mol

- CAS Number : 1690903-54-8

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : Similar oxadiazole derivatives have shown significant antioxidant properties through free radical scavenging activities. This suggests that this compound may also exhibit this property, potentially protecting cells from oxidative stress .

- Enzyme Inhibition : Oxadiazole compounds have been reported to inhibit various enzymes including cholinesterases and glucosidases. These enzymes are crucial in metabolic pathways and their inhibition can lead to therapeutic effects in conditions like diabetes and neurodegenerative diseases .

- Anticancer Effects : Preliminary studies indicate that compounds in the oxadiazole family can induce apoptosis in cancer cells. For instance, derivatives have been tested against pancreatic cancer cell lines, showing promising anticancer activity .

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of oxadiazole derivatives using the CUPRAC assay. The results indicated that certain derivatives significantly reduced oxidative stress markers in vitro.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound inhibited α-glucosidase with an IC value comparable to known inhibitors. This suggests its potential use in managing postprandial hyperglycemia.

Case Study 3: Anticancer Activity

In vitro studies on pancreatic cancer cell lines revealed that the compound induced apoptosis through caspase activation and mitochondrial pathway involvement. This positions it as a candidate for further development in cancer therapeutics.

常见问题

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 193.18 g/mol (calculated via HRMS) | |

| LogP (Octanol-Water) | 1.9 ± 0.2 (shake-flask method) | |

| Thermal Stability | Decomposition at 220°C (DSC) |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield (%) | Byproducts Identified (LC-MS) |

|---|---|---|

| Reflux, 12 h | 65 | Hydrolyzed oxadiazole (5%) |

| Room Temp, 24 h | 45 | Defluorinated analog (12%) |

| Microwave, 1 h | 78 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。